4-Chloro-2-fluorobenzyl alcohol
Overview
Description
4-Chloro-2-fluorobenzyl alcohol is a chemical compound with the IUPAC name (4-chloro-2-fluorophenyl)methanol . It has a molecular weight of 160.58 and is typically a solid at room temperature .
Synthesis Analysis
The synthesis of 4-Chloro-2-fluorobenzyl alcohol involves a two-step procedure. The first step involves the reaction of 4-chloro-2-fluorobenzaldehyde with sodium borohydride (NaBH4) in methyl alcohol (CH3OH) at 0° C . The reaction mixture is stirred at room temperature for 1 hour. After the starting material is consumed, the reaction mixture is quenched with ice, and the volatiles are evaporated under reduced pressure . The residue is then diluted with water and extracted with ethyl acetate (EtOAc). The combined organic layers are dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure. The resulting crude material is purified by column chromatography to yield the corresponding alcohol .Molecular Structure Analysis
The molecular structure of 4-Chloro-2-fluorobenzyl alcohol is represented by the InChI code1S/C7H6ClFO/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2
. This indicates that the molecule consists of a benzene ring substituted with a chlorine atom, a fluorine atom, and a methanol group . Physical And Chemical Properties Analysis
4-Chloro-2-fluorobenzyl alcohol is a solid at room temperature . It has a molecular weight of 160.58 and a density of 1.344g/cm3 . The compound has a boiling point of 227.6ºC at 760mmHg .Scientific Research Applications
Eco-Friendly Synthesis
4-Chloro-2-fluorobenzyl alcohol is utilized in eco-friendly synthesis processes. For instance, Saharan and Joshi (2016) reported the biotransformation synthesis of halo-substituted benzyl alcohols, including 2-Chloro-6-fluorobenzyl alcohol, using Baker’s yeast. This approach emphasizes sustainable and environmentally friendly methods in chemical synthesis (Saharan & Joshi, 2016).
In Chemical Derivative Synthesis
4-Chloro-2-fluorobenzyl alcohol plays a role in the synthesis of chemical derivatives. Hida et al. (1995) demonstrated its use in the synthesis of 2-(α-fluorobenzyl)benzimidazole derivatives. This highlights its importance as a precursor in the synthesis of complex organic compounds (Hida, Beney, Robert, & Luu-Duc, 1995).
Radiochemical Applications
The compound is also significant in radiochemical applications. Iwata et al. (2000) developed a method for preparing 4-[18F]fluorobenzyl halides from no-carrier-added [18F]fluoride, which is crucial in the field of nuclear medicine and imaging (Iwata et al., 2000).
Metabolic Fate Studies
In the context of pharmacology and toxicology, the metabolic fate of 4-Chloro-2-fluorobenzyl alcohol has been studied. Blackledge, Nicholson, and Wilson (2003) investigated its metabolism in rats, which is crucial for understanding its behavior in biological systems (Blackledge, Nicholson, & Wilson, 2003).
Catalysis in Aryl-Alcohol Oxidase
This compound is important in studying the catalysis mechanism in aryl-alcohol oxidase. Ferreira et al. (2015) explored the role of aromatic stacking interactions in aryl-alcohol oxidase using 3-fluorobenzyl alcohols. Understanding these mechanisms is vital for applications in biocatalysis and enzymology (Ferreira et al., 2015).
Protecting Group in Organic Synthesis
Crich, Li, and Shirai (2009) introduced the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group as a new alcohol protecting group. This demonstrates the utility of fluorobenzyl derivatives as protecting groups in complex organic synthesis (Crich, Li, & Shirai, 2009).
Safety And Hazards
4-Chloro-2-fluorobenzyl alcohol is classified as a warning hazard under the GHS07 pictogram . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
(4-chloro-2-fluorophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZRWKWJKDCQNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378591 | |
Record name | 4-Chloro-2-fluorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-fluorobenzyl alcohol | |
CAS RN |
56456-49-6 | |
Record name | 4-Chloro-2-fluorobenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56456-49-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-fluorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-Chloro-2-fluorophenyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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